3-(Dibenzylamino)oxetane-3-carbonitrile
Overview
Description
3-(Dibenzylamino)oxetane-3-carbonitrile is a chemical compound characterized by its unique molecular structure, which includes a dibenzylamino group attached to an oxetane ring with a carbonitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dibenzylamino)oxetane-3-carbonitrile typically involves multiple steps, starting with the reaction of dibenzylamine with suitable precursors to form the oxetane ring. One common method includes the cyclization of a linear precursor containing the dibenzylamino group under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents. The process may also include purification steps to isolate the compound from by-products and unreacted starting materials. Continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Dibenzylamino)oxetane-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound's structure and introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reactions are typically carried out in an acidic or neutral medium.
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides, under controlled conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted derivatives of this compound. These products can have different physical and chemical properties, making them suitable for various applications.
Scientific Research Applications
3-(Dibenzylamino)oxetane-3-carbonitrile has found applications in several scientific fields:
Chemistry: The compound can be used as a building block in organic synthesis, facilitating the construction of complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies, helping researchers understand biological processes and pathways.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases or conditions.
Industry: The compound's unique properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(Dibenzylamino)oxetane-3-carbonitrile exerts its effects depends on its molecular targets and pathways involved. For example, in biochemical studies, the compound may interact with specific enzymes or receptors, modulating their activity and influencing cellular processes. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
3-(Dibenzylamino)oxetane-3-carbonitrile can be compared with other similar compounds, such as 3-(Dibenzylamino)propan-1-ol and other oxetane derivatives. These compounds share structural similarities but differ in their functional groups and properties. The uniqueness of this compound lies in its combination of the dibenzylamino group and the oxetane ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(dibenzylamino)oxetane-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c19-13-18(14-21-15-18)20(11-16-7-3-1-4-8-16)12-17-9-5-2-6-10-17/h1-10H,11-12,14-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAWKDAFHOUZKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C#N)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00725584 | |
Record name | 3-(Dibenzylamino)oxetane-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00725584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1021393-00-9 | |
Record name | 3-(Dibenzylamino)oxetane-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00725584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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